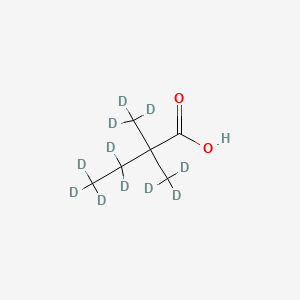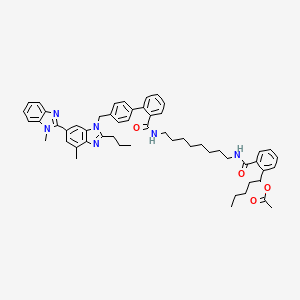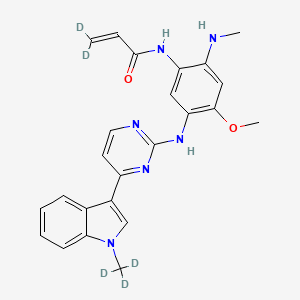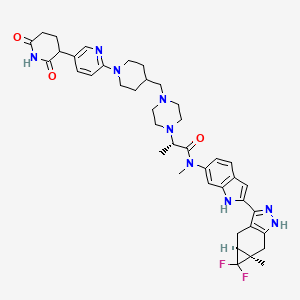
2,2-Dimethylbutanoic acid-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylbutanoic acid-d11 is a deuterium-labeled version of 2,2-Dimethylbutanoic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C6HD11O2, and it is commonly used in scientific research due to its unique isotopic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylbutanoic acid-d11 involves the incorporation of deuterium into the molecular structure of 2,2-Dimethylbutanoic acid. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium into the target molecule. The purity of the final product is critical, and rigorous quality control measures are implemented to achieve high isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylbutanoic acid-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2,2-Dimethylbutanoic acid-d11 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts, leveraging its unique isotopic properties
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylbutanoic acid-d11 is primarily related to its role as an isotopic tracer. The deuterium atoms in the compound provide a distinct signature that can be detected using various analytical techniques, such as mass spectrometry. This allows researchers to track the movement and transformation of the compound in different environments. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2,2-Dimethylbutanoic acid-d11 include:
- 2,2-Dimethylbutanoic acid
- 2,2-Dimethylbutane
- α,α-Dimethylbutanoic acid
Uniqueness
The uniqueness of this compound lies in its isotopic labeling with deuterium. This labeling provides distinct advantages in research applications, such as improved sensitivity in detection and the ability to study reaction mechanisms and metabolic pathways with greater precision .
Propiedades
Fórmula molecular |
C6H12O2 |
|---|---|
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
3,3,4,4,4-pentadeuterio-2,2-bis(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C6H12O2/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8)/i1D3,2D3,3D3,4D2 |
Clave InChI |
VUAXHMVRKOTJKP-BIQBMNTRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CCC(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)




![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)
![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)

![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
